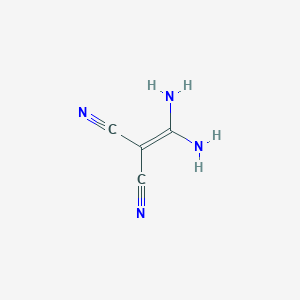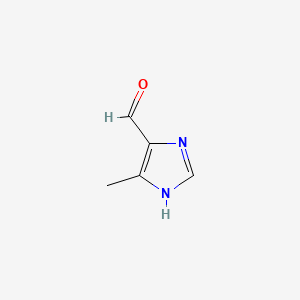
N-(4-acetylphenyl)-3-chloropropanamide
Descripción general
Descripción
N-(4-acetylphenyl)-3-chloropropanamide, also known as 4-ACPCA, is an organic compound used in various scientific research applications. It is a synthetic derivative of propanamide, a type of amide, and is composed of a four-carbon chain with an acetyl group and a chloro group attached to the nitrogen atom. This compound has been found to have a number of biochemical and physiological effects and is used in laboratory experiments to study its effects on various biological processes.
Aplicaciones Científicas De Investigación
Synthesis and Antimicrobial Properties
N-(4-acetylphenyl)-3-chloropropanamide has been studied for its synthesis and antimicrobial properties. Research indicates the synthesis of 3-(4-acetylphenyl)-(2-methyl)-2-chloro(bromo, thiocyanato)propanamides, which have shown antibacterial and antifungal activities (Baranovskyi et al., 2018).
Structural and Surface Analyses
The structural and surface analyses of a derivative of N-(4-acetylphenyl)-3-chloropropanamide, namely N-((4-Acetylphenyl)carbamothioyl)-2,4-dichlorobenzamide, were studied. This included FTIR, NMR, X-ray diffraction studies, and its in vitro investigations for various biological activities (Khalid et al., 2022).
Efficient Synthesis Methodology
A highly efficient and simple route for synthesizing N-(4-acetylphenyl)-4-chlorobenzenesulfonamide has been developed. This method offers advantages such as excellent yields, short reaction times, and high purity. The chemical structure was elucidated using various spectroscopic techniques (Kobkeatthawin et al., 2017).
Biological Evaluation and Molecular Docking
Studies have been conducted on the biological evaluation, molecular docking, and DFT calculations of novel benzenesulfonamide derivatives, which include reactions involving N-(4-acetylphenyl)benzene sulphonamide derivatives. These compounds exhibited significant in vitro antitumor activity (Fahim & Shalaby, 2019).
X-Ray Characterization and Biological Evaluation
Research involving x-ray characterization and biological evaluation of derivatives, including 1-(4-amidophenyl)-3-(4-acetylphenyl)triazene and related gold(I) triazenide complexes, has shown antibacterial and cytotoxic activities. These compounds have demonstrated significant antiproliferative effects on specific cell lines (Tizotti et al., 2016).
Propiedades
IUPAC Name |
N-(4-acetylphenyl)-3-chloropropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClNO2/c1-8(14)9-2-4-10(5-3-9)13-11(15)6-7-12/h2-5H,6-7H2,1H3,(H,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFTHHVYPCUMUNT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)CCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10383477 | |
| Record name | N-(4-acetylphenyl)-3-chloropropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10383477 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-acetylphenyl)-3-chloropropanamide | |
CAS RN |
51256-02-1 | |
| Record name | N-(4-acetylphenyl)-3-chloropropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10383477 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![6-[(2,2-Dimethylpropanoyl)amino]-2,3-difluorobenzoic acid](/img/structure/B1351158.png)











